molecular formula C12H22N2O3 B021701 L-Alanyl-L-proline tert-Butyl Ester CAS No. 29375-30-2

L-Alanyl-L-proline tert-Butyl Ester

Cat. No. B021701
CAS RN: 29375-30-2
M. Wt: 242.31 g/mol
InChI Key: GEMSXPOJLIUVKT-IUCAKERBSA-N
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Description

Synthesis Analysis

The synthesis of related peptide derivatives often involves strategic modifications to amino acids and the introduction of protective groups to facilitate synthesis and purification. For example, the synthesis and structural analysis of cis- and trans-4-tert-butylprolines from 4-hydroxy-l-proline through substitution with t-BuCuSPhLi highlights the importance of sterically demanding tert-butyl groups in influencing peptide ring puckering effects, which are critical for understanding the synthesis of L-Alanyl-L-proline tert-Butyl Ester derivatives (Koskinen et al., 2005).

Molecular Structure Analysis

Peptide conformations and crystal structures provide essential insights into the molecular structure of peptide derivatives. The crystal structures of tert-butyloxycarbonylglycyl-L-proline and its benzyl ester, for instance, show similar extended conformations, debunking previous suggestions of folded conformations for these molecules. This underscores the significance of molecular structure analysis in understanding the configuration and stability of peptide derivatives (Marsh et al., 1977).

Chemical Reactions and Properties

The chemical reactivity of L-Alanyl-L-proline tert-Butyl Ester and its analogs involves interactions with various reagents and catalysts, influencing the synthesis pathways and the resulting peptide structures. The study on tert-butyl ester or benzylamide of the dipeptide Pro-Gly as organocatalysts for the asymmetric aldol reaction illustrates how peptide derivatives can act as organocatalysts, showcasing their diverse chemical reactivity and properties (Triandafillidi et al., 2015).

Physical Properties Analysis

The physical properties of peptide derivatives, such as solubility, crystal structure, and thermal stability, are crucial for their application in various fields. For instance, the study on the benzyl ester group of amino acid monomers in chemoenzymatic copolymerization highlights how the ester group significantly affects polymerization efficiency and substrate specificity, reflecting the importance of understanding the physical properties of peptide derivatives (Ageitos et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to form specific structures, are pivotal in defining the applications of peptide derivatives. The synthesis of amino acid-based polyacetylenes and their polymerization analysis offer insights into the reactivity and potential applications of peptide derivatives in creating polymers with specific properties, underscoring the broad utility of understanding these compounds' chemical properties (Gao et al., 2003).

Safety And Hazards

L-Proline t-butyl ester, a similar compound, has been classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3. It may cause respiratory irritation and is harmful if swallowed. It can cause serious eye damage and skin irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

tert-butyl (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-8(13)10(15)14-7-5-6-9(14)11(16)17-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMSXPOJLIUVKT-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513504
Record name tert-Butyl L-alanyl-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanyl-L-proline tert-Butyl Ester

CAS RN

29375-30-2
Record name tert-Butyl L-alanyl-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RE Galardy, D Grobelny - Journal of medicinal chemistry, 1985 - ACS Publications
… JV“-[Bis(4-nitrophenoxy)phosphoryl]-L-alanyl-L-proline tert-Butyl Ester (4). To a mixture of 1.88 g (0.0068 mmol) of the hydrochloride salt of L-alanyl-L-proline teri-butyl ester16 and l. mL …
Number of citations: 19 pubs.acs.org
A MIYAKE, K ITOH, Y OKA - Chemical and pharmaceutical bulletin, 1986 - jstage.jst.go.jp
… with L-proline tert-butyl ester using diethyl phosphorocyanidate (DEPC)18’ as a condensing agent to give N—(l-ethoxycarbonyl-3-phenylpropyl)-L-alanyl-L-proline tert-butyl ester (18) in …
Number of citations: 24 www.jstage.jst.go.jp
三宅昭夫, 伊藤克己, 岡良和 - Chemical and Pharmaceutical Bulletin, 1986 - jlc.jst.go.jp
… with L-proline tert-butyl ester using diethyl phosphorocyanidate (DEPC)18’ as a condensing agent to give N—(l-ethoxycarbonyl-3-phenylpropyl)-L-alanyl-L-proline tert-butyl ester (18) in …
Number of citations: 2 jlc.jst.go.jp

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